molecular formula C20H21N3O3S B2688252 N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 484681-69-8

N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2688252
CAS No.: 484681-69-8
M. Wt: 383.47
InChI Key: OCTRLPXVIPMDSD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide: is a synthetic organic compound characterized by its unique structure, which includes methoxyphenyl and imidazolyl groups

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-18(14-7-9-16(25-2)10-8-14)12-21-20(23)27-13-19(24)22-15-5-4-6-17(11-15)26-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTRLPXVIPMDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes with amines in the presence of a catalyst.

    Attachment of the methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions.

    Formation of the sulfanyl linkage: This can be done using thiol reagents under controlled conditions.

    Final acetamide formation: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interfere with bacterial growth and biofilm formation, which is crucial in treating infections resistant to conventional antibiotics. Research indicates that derivatives of imidazole compounds often show enhanced activity against various bacterial strains, including those causing nosocomial infections .

Anticancer Properties

N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has shown potential in targeting cancer cells. Studies suggest that imidazole derivatives can inhibit pathways involved in cancer cell proliferation and survival, particularly by modulating the activity of lipoxygenases which play a role in tumorigenesis .

Antimicrobial Studies

A study evaluated the effectiveness of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating significant antimicrobial activity .

Cancer Research

In vitro studies have shown that the compound can induce apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the activation of caspase pathways and suppression of anti-apoptotic proteins, leading to increased cancer cell death .

Summary Table of Applications

ApplicationMechanism of ActionReferences
AntimicrobialInhibition of bacterial growth and biofilm formation
AnticancerInduction of apoptosis via caspase activation

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide exerts its effects is primarily through interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    Pathways: Involvement in oxidative stress pathways or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide stands out due to its specific combination of methoxyphenyl and imidazolyl groups, which confer unique chemical properties and potential biological activities.

Biological Activity

N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group, an imidazole moiety, and a sulfanyl (thio) linkage. This unique configuration may influence its interaction with biological targets.

Property Value
Molecular FormulaC18H20N2O3S
Molecular Weight342.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may modulate pathways involving:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in various physiological processes. The compound may act as an agonist or antagonist, influencing signaling pathways associated with inflammation and pain .
  • Enzyme Inhibition : The presence of the imidazole group suggests potential inhibition of enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Biological Activity Studies

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effect of related compounds on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . While specific data on this compound is not available, these findings suggest potential therapeutic applications.
  • Inflammation Models : In vivo models assessing inflammation indicated that structurally similar compounds could reduce edema and inflammatory markers . This reinforces the hypothesis regarding the anti-inflammatory potential of the target compound.

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